cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a benzyl group, and a tert-butyl ester. This compound is classified under the category of pyrrolidine derivatives and is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound has the Chemical Abstracts Service (CAS) number 312754-68-0 and is available from various chemical suppliers. It is often utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development.
This compound falls under the category of alkaloids due to its nitrogen-containing structure. It is further classified as a pyrrolidine derivative, which is significant in various biological activities and synthetic applications.
The synthesis of cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of benzyl cyanide with tert-butyl hydroperoxide. This reaction can be conducted under metal-free conditions, which enhances its appeal for environmentally friendly synthesis.
The molecular formula for cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate is . The compound features:
cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate can undergo several chemical transformations:
The reactivity of this compound is largely attributed to the functional groups present, allowing it to participate in diverse chemical reactions that are essential in synthetic organic chemistry .
The mechanism by which cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate exerts its biological effects involves interactions with specific molecular targets:
Relevant data indicates that it has high gastrointestinal absorption potential and can cross biological membranes effectively due to its lipophilic characteristics .
cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate serves multiple roles in scientific research:
The synthesis of cis-tert-butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate (CAS 312754-68-0, MW: 277.36 g/mol, Formula: C₁₆H₂₃NO₃) relies on meticulously designed multi-step sequences to establish its chiral pyrrolidine core [2] [5]. A representative route begins with 2-amino-6-methylpyridine protection using di-tert-butyl dicarbonate [(Boc)₂O] under triethylamine catalysis, yielding the N-Boc intermediate with >95% efficiency [5]. Subsequent functionalization involves dianion generation via dual equivalents of n-butyllithium, enabling nucleophilic attack on chiral epoxides (e.g., glycidyl benzyl ether derivatives) to install the benzyl-hydroxyl motif [5].
A critical advancement involves ring-closing metathesis (RCM) of diallylamine precursors using Grubbs' first-generation catalyst, forming 3-pyrroline intermediates that undergo stereoselective reduction [7]. This is followed by copper-catalyzed Grignard additions to epoxide-activated pyrrolidines, allowing introduction of aryl/alkyl substituents at C3/C4 [7]. Final deprotection/coupling steps afford the target compound in 45–68% overall yield across 5–7 steps, as validated by analytical data (MFCD27997368) [1] [2].
Table 1: Key Synthetic Routes to the Pyrrolidine Scaffold
Starting Material | Key Step | Functionalization | Overall Yield |
---|---|---|---|
2-Amino-6-methylpyridine | Dianion/epoxide ring-open | C2-Benzyl, C3-hydroxyl | 52% |
Diallylamine-Boc | Ring-closing metathesis | C2-Alkyl, C3-heteroaryl | 68% |
L-Proline derivatives | Stereoselective alkylation | C2-Benzyl, C3-hydroxyl | 45% |
Direct C–H hydroxylation at the C3 position of pyrrolidines circumvents pre-functionalized substrates. Electrochemical oxidation in aqueous acetonitrile (pH 7.4) using catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) achieves regioselective C3-hydroxylation with 70–85% yield and >20:1 selectivity for the tertiary alcohol [5] [7]. This proceeds via aminoxyl radical-mediated hydrogen atom transfer (HAT), forming a carbon-centered radical transiently trapped by oxygen.
Alternatively, organocatalytic dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates enamine intermediates, followed by asymmetric dihydroxylation with OsO₄/cinchona alkaloid catalysts to install the cis-3-hydroxy group enantioselectively (up to 92% ee) [7]. These metal-free approaches align with green chemistry principles, avoiding transition-metal residues problematic in pharmaceutical synthesis [5].
Controlling the relative cis configuration between C2-benzyl and C3-hydroxyl groups is achieved via three primary strategies:
The (2R,3R)-enantiomer (CAS 361531-79-5) is typically isolated via chiral resolution of racemates using camphanic acid esters, followed by hydrolysis [4] [5]. X-ray crystallography confirms the cis-configuration, with the benzyl and hydroxyl groups occupying equatorial positions to minimize 1,3-diaxial strain [1] [4].
Table 2: Stereochemical Outcomes of Key Synthetic Methods
Method | Stereochemistry | dr | ee | Reference |
---|---|---|---|---|
L-Hydroxyproline alkylation | (2R,3R) | >98:2 | >99% | [4] |
Ru-BINAP hydrogenation | (2S,3S) | >50:1 | 95% | [4] |
Epoxide opening (Grignard) | (2R,3R)/(2S,3S) | >99:1 | N/A | [7] |
The acid-sensitive tertiary alcohol (C3-OH) and oxidatively labile benzyl group necessitate orthogonal protection:
A sophisticated triple-Boc protection strategy was developed for advanced intermediates: After initial TBS protection of C3-OH, the N-Boc group is installed, followed by TBS deprotection and re-protection as a tert-butoxycarbonate (Boc₂O/DMAP). This provides acid/base-stable intermediates for Mitsunobu couplings or nucleophilic displacements [5]. Final global deprotection uses TFA/anisole to yield pharmaceutically relevant building blocks [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: